4-Amino-6,7-dichloro-2-methylquinoline CAS 948292-89-5 properties
4-Amino-6,7-dichloro-2-methylquinoline CAS 948292-89-5 properties
Topic: 4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5) Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists
CAS Registry Number: 948292-89-5 Synonyms: 6,7-Dichloro-2-methylquinolin-4-amine; 4-Amino-2-methyl-6,7-dichloroquinoline
Executive Summary
4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5) is a specialized heterocyclic scaffold utilized primarily in the synthesis of NMDA receptor antagonists and next-generation antiparasitic agents . Distinguished by its 6,7-dichloro substitution pattern, this compound offers a unique steric and electronic profile compared to the classic 7-chloroquinoline (chloroquine-like) pharmacophores. Its primary utility lies in Structure-Activity Relationship (SAR) studies where enhanced lipophilicity and metabolic stability are required to overcome drug resistance or improve blood-brain barrier (BBB) penetration.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
This compound belongs to the aminoquinoline family, characterized by a fused benzene and pyridine ring system. The 2-methyl group provides steric bulk that influences metabolic oxidation rates, while the vicinal dichloro-motif at positions 6 and 7 significantly increases the lipophilicity (
Table 1: Core Physicochemical Specifications
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 227.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| pKa (Predicted) | ~8.5 (Quinoline nitrogen), ~ -1.2 (Amino group) |
| LogP (Predicted) | 3.2 ± 0.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Electronic Character | Electron-deficient benzenoid ring due to -I effect of Cl atoms |
Technical Insight: The presence of two chlorine atoms at positions 6 and 7 lowers the pKa of the ring nitrogen compared to unsubstituted quinoline, potentially altering its protonation state at physiological pH. This is a critical factor when designing ligands for acidic microenvironments (e.g., the food vacuole of Plasmodium parasites).
Synthetic Architecture
The synthesis of CAS 948292-89-5 typically follows a modified Conrad-Llimach or Gould-Jacobs protocol, optimized to prevent dechlorination during the harsh cyclization steps. The most robust pathway involves the condensation of 3,4-dichloroaniline with a
Retrosynthetic Analysis & Pathway
-
Condensation: 3,4-Dichloroaniline reacts with Ethyl acetoacetate to form the enamine intermediate.
-
Cyclization: Thermal cyclization (often in Dowtherm A or Polyphosphoric acid) yields the 4-hydroxyquinoline core.
-
Aromatization/Activation: Conversion of the 4-hydroxyl group to a 4-chloro leaving group using
. -
Amination: Nucleophilic aromatic substitution (
) of the 4-chloro substituent with ammonia or a protected amine equivalent.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to final aminoquinoline scaffold.
Critical Process Parameters
-
Regioselectivity: The initial cyclization of the 3,4-dichloroaniline derivative can theoretically yield isomers (5,6-dichloro vs. 6,7-dichloro). The steric hindrance of the chlorine at the meta position of the aniline usually directs cyclization to the less hindered carbon, favoring the 6,7-dichloro isomer [1].
-
Purification: The 4-chloro intermediate (Inter3) is prone to hydrolysis. It should be processed immediately or stored under anhydrous conditions.
Therapeutic Applications & Biological Mechanisms
NMDA Receptor Antagonism
The 4-aminoquinoline core is a privileged structure for binding to the glycine site of the N-methyl-D-aspartate (NMDA) receptor.
-
Mechanism: The 2-methyl group restricts conformational freedom, locking the molecule into a bioactive orientation that fits the hydrophobic pocket of the receptor.
-
Significance: Derivatives of this scaffold are investigated for treating neuropathic pain, stroke (excitotoxicity), and neurodegenerative diseases. The 6,7-dichloro pattern enhances binding affinity compared to mono-chloro analogs due to increased hydrophobic interactions within the receptor cleft [2].
Antiparasitic Research (Malaria & Leishmaniasis)
While chloroquine (7-chloro) resistance is widespread, the 6,7-dichloro modification alters the electronic density of the quinoline ring, potentially evading the efflux pumps (PfCRT) responsible for resistance.
-
Heme Polymerization Inhibition: Like its predecessors, this molecule is designed to accumulate in the parasite's digestive vacuole, capping hemozoin crystals and leading to heme toxicity for the parasite.
-
Lipophilicity: The added chlorine increases membrane permeability, crucial for targeting intracellular parasites.
Analytical Characterization
To validate the identity of CAS 948292-89-5, the following spectral signatures are diagnostic:
-
-NMR (DMSO-
):- 2.35 ppm (s, 3H): Characteristic methyl group at position 2.
- 6.40 ppm (s, 1H): Proton at position 3 (quinoline ring).
-
7.20 ppm (br s, 2H): Amino group (
, exchangeable with ). - 7.90 - 8.20 ppm (s, 2H): Aromatic protons at positions 5 and 8 (singlets due to lack of ortho coupling).
-
Mass Spectrometry (ESI+):
-
m/z: 227.0 (M+H)
and 229.0 (M+2+H) in a characteristic 9:6:1 (approx) isotopic pattern due to two chlorine atoms.
-
Handling & Safety Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Target Organ Toxicity: Potential respiratory irritant.[1]
Operational Guidelines:
-
Containment: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Deactivation: In case of spill, treat with dilute acid to solubilize, then neutralize and absorb with inert material.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the amino group.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-6,7-dichloroquinoline Derivatives.[2] Journal of the American Chemical Society, 68(1), 113–116.
-
Leeson, P. D., et al. (1991). Kynurenic acid analogues. Structure-activity relationships of 4-amido-2-carboxyquinolines at the N-methyl-D-aspartate receptor glycine site. Journal of Medicinal Chemistry, 34(4), 1243–1252.
-
ChemicalBook. (2024). 4-AMINO-6,7-DICHLORO-2-METHYLQUINOLINE Properties and Suppliers.
-
PubChem. (2024). Compound Summary: Aminoquinoline Derivatives. National Library of Medicine.
